C-Azetidin-2-yl-methylamine hydrochloride
Description
C-Azetidin-2-yl-methylamine hydrochloride (CAS 1187932-56-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₄H₁₁ClN₂ and a molecular weight of 122.60 g/mol . It features a strained four-membered azetidine ring conjugated with a methylamine group, forming a hydrochloride salt. The compound is synthesized via two primary routes:
Debenzylation of 1-benzyl-2-azetidinylmethylamine, yielding ~52% product.
Hydrolysis of azetidine-2-carboxamide, achieving ~30% yield .
The compound’s applications remain speculative but may align with azetidine derivatives used in medicinal chemistry (e.g., β-lactam antibiotics or kinase inhibitors) .
Structure
2D Structure
Properties
IUPAC Name |
azetidin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c5-3-4-1-2-6-4;/h4,6H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEYBNSFFCOHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389264-23-6 | |
| Record name | 2-Azetidinemethanamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389264-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
C-Azetidin-2-yl-methylamine hydrochloride, a compound with the molecular formula C4H11ClN2, is a member of the azetidine family, characterized by its four-membered nitrogen-containing heterocycle. This compound presents potential biological activity due to its structural features, particularly the azetidine ring and amine functionalities. This article explores the biological activity associated with this compound, including its antimicrobial properties, potential applications in drug discovery, and relevant case studies.
Chemical Structure and Properties
The structural composition of this compound includes:
- Azetidine Ring : A four-membered ring containing one nitrogen atom.
- Methylamine Group : Attached at the 2-position of the azetidine ring.
- Hydrochloride Salt Form : Enhances solubility and stability.
The molecular weight of this compound is approximately 122.60 g/mol, making it a relatively small molecule ideal for medicinal chemistry applications.
Potential in Drug Discovery
This compound serves as a promising scaffold for the development of novel drug candidates. Its functional groups can be modified to enhance binding affinity to specific biological targets, such as enzymes or receptors involved in disease pathways. The compound may be utilized as a building block in synthesizing more complex molecules aimed at treating various conditions, including cancer and infectious diseases.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives from azetidine scaffolds demonstrated that modifications at the nitrogen position significantly impacted biological activity. The introduction of polar substituents improved metabolic stability while maintaining potency against resistant bacterial strains .
Case Study 2: Mechanistic Insights
In another investigation, researchers explored the mechanism of action for azetidine-based compounds against resistant bacterial strains. They found that certain modifications led to enhanced membrane permeability and reduced efflux rates, thereby improving overall efficacy . These findings suggest that this compound could be optimized for similar improvements.
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : C-Azetidin derivatives require multi-step synthesis with moderate yields (30–52%), whereas simpler amines (e.g., methylamine HCl) are commercially available or synthesized via direct routes .
- Functional Groups : Unlike CPC (a quaternary ammonium salt with antiseptic properties), C-Azetidin-2-yl-methylamine HCl lacks a charged nitrogen center, suggesting divergent pharmacological behavior .
Physicochemical and Hazard Profiles
Key Observations :
Research and Application Trends
- However, C-Azetidin-2-yl-methylamine HCl’s role remains underexplored .
- Methylamine HCl : Widely used as a building block in pharmaceuticals (e.g., lidocaine) but lacks the structural complexity of azetidines .
- CPC : Demonstrates the commercial viability of nitrogen-rich hydrochlorides in consumer products, a niche C-Azetidin derivatives might target with further study .
Preparation Methods
Synthesis of N-Protected Azetidine Intermediate
A patented process describes a three-step synthesis starting from a primary methylamine derivative and a propane-based dihalide (e.g., 1-bromo-3-chloropropane) to form an N-protected azetidine intermediate. The reaction proceeds in an organic solvent with a non-nucleophilic base and controlled water content to promote ring closure.
-
- Temperature: 85–150 °C, optimally 95–105 °C
- Solvent: Organic solvent (e.g., butanol-water mixture)
- Base: Non-nucleophilic base (e.g., potassium tert-butoxide)
- Molar Ratio: Propane derivative to methylamine at least 1:1, up to 5:1 or higher
- Time: Several hours under agitation
Outcome: Formation of N-benzhydrylazetidine or related intermediates, which can be isolated by separation techniques.
Hydrogenolysis to Remove Protecting Group
The N-protected azetidine is subjected to hydrogenolysis in the presence of a mineral acid (e.g., hydrochloric acid) and a hydrogenation catalyst such as palladium on charcoal.
-
- Solvent: Protic solvent like methanol
- Hydrogen Pressure: 20–150 psi, preferably 40–80 psi
- Temperature: 20–150 °C, optimally 40–80 °C
- Time: 1–3 hours until hydrogen uptake ceases
Outcome: Formation of azetidine hydrochloride salt solution, with by-products removed via filtration.
Liberation of Azetidine Free Base and Conversion to Hydrochloride Salt
The azetidine salt concentrate is added to a hot, concentrated, agitated strong base solution (e.g., 40–80% aqueous KOH or NaOH at 80–110 °C). This neutralizes the acid and liberates the azetidine free base as vapor, which is condensed into liquid form.
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- Base concentration: 40–80 wt% aqueous solution
- Temperature: 80–110 °C
- Agitation: Vigorous to ensure rapid volatilization
- Use of inert gas sweep to remove free base vapor
Outcome: Collection of pure azetidine free base, which can be converted to the hydrochloride salt by treatment with hydrochloric acid.
Alternative Synthetic Routes and Cyclization Strategies
Reductive Cyclization of γ-Haloalkyl Imines
An alternative method involves the reductive cyclization of γ-haloalkyl imines using sodium borohydride in refluxing methanol. This method generates azetidine rings intramolecularly, yielding N-substituted azetidines in good yields.
Reaction Scheme:
γ-Haloalkyl imine + NaBH4 → Reduction → Intramolecular cyclization → Azetidine derivative-
- Side reactions include formation of aziridines and ring rearrangements, which can reduce isolated yields.
- Careful control of reaction conditions is necessary to minimize isomerization.
Selenium-Mediated Cyclization
Cyclization of β-methyl substituted homoallylamines using electrophilic selenium bromide can produce mixtures of cis/trans azetidines. This approach is less direct for this compound but demonstrates the diversity of azetidine ring formation methods.
Data Table: Summary of Preparation Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Remarks |
|---|---|---|---|---|
| N-Protected Azetidine Formation | Primary methylamine + 1-bromo-3-chloropropane, non-nucleophilic base, organic solvent, water | 95–105 | Several hours | High yield; intermediate isolated |
| Hydrogenolysis | Pd/C catalyst, H2 gas (40–80 psi), mineral acid, methanol | 40–80 | 1–3 hours | Azetidine salt concentrate obtained |
| Free Base Liberation | Hot concentrated KOH or NaOH solution, agitation, inert gas sweep | 80–110 | Immediate | Pure azetidine free base collected |
| Reductive Cyclization | γ-Haloalkyl imines + NaBH4, refluxing methanol | Reflux (~65) | Hours | Good yields; possible side reactions |
| Selenium-Mediated Cyclization | β-Methyl homoallylamines + SeBr2 | Room temperature | Variable | Mixture of cis/trans azetidines; isomerization |
Research Findings and Practical Considerations
- The patented three-step method is preferred for industrial-scale synthesis due to high purity and scalability. The use of benzhydrylamine as a starting amine and 1-bromo-3-chloropropane as the propane derivative is well-documented for efficient azetidine formation.
- Hydrogenolysis conditions must be optimized to avoid over-reduction or catalyst poisoning; palladium on charcoal is the catalyst of choice.
- Liberation of the free base under strongly basic and heated conditions requires careful control to prevent decomposition, with vigorous agitation and inert gas flow to maximize yield and purity.
- Alternative methods such as reductive cyclization provide routes to substituted azetidines but may suffer from lower yields due to competing ring rearrangements and isomerizations.
- The preparation of the hydrochloride salt from the free base is straightforward, typically involving reaction with hydrochloric acid in an appropriate solvent.
Q & A
Q. What are the optimized synthetic routes for C-Azetidin-2-yl-methylamine hydrochloride, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthetic routes often involve multi-step processes such as reduction, amination, and acidification. For example, a 5-step chain reaction (reduction, etherification, amination, separation, and HCl acidification) used for structurally similar hydrochlorides can be adapted . Key parameters include:
- Temperature control : Maintain sub-zero temperatures during amination to minimize side reactions.
- Reagent ratios : Optimize stoichiometry of dimethylamine or other amines to enhance intermediate formation.
- Acidification : Use HCl·EA (ethanol-HCl) for controlled protonation and crystallization .
Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection, as described for Tizanidine Hydrochloride, using a C18 column and phosphate buffer-acetonitrile mobile phase (85:15 v/v) .
- Spectroscopy : ¹H/¹³C NMR and mass spectrometry for confirming molecular weight (e.g., 165.62 g/mol for similar compounds) and functional groups .
- Elemental analysis : Validate chloride content via titration or ion chromatography .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
- Spill management : Neutralize spills with inert adsorbents (e.g., sand) and avoid aqueous rinses to prevent contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Systematic stability studies : Conduct accelerated degradation tests at 40°C/75% RH and extreme pH (1–13) to identify degradation products .
- Analytical cross-validation : Compare HPLC, LC-MS, and NMR data to confirm degradation pathways (e.g., hydrolysis of the azetidine ring) .
- Statistical analysis : Apply ANOVA to assess reproducibility across labs and identify outliers in data .
Q. What strategies are effective in elucidating the degradation pathways of this compound under accelerated storage conditions?
- Methodological Answer :
- Stress testing : Expose the compound to UV light (photolysis), heat (40–60°C), and oxidative agents (H₂O₂) to simulate long-term storage .
- Byproduct identification : Use high-resolution mass spectrometry (HRMS) to detect fragments like chlorinated intermediates or azetidine derivatives .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life based on activation energy of degradation .
Q. How can kinetic studies be designed to determine the reaction mechanisms of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Variable control : Vary nucleophile concentration (e.g., thiols or amines) and monitor reaction rates via inline FTIR or quenching methods .
- Isotopic labeling : Use ¹⁸O-labeled water or deuterated solvents to track proton transfer steps in azetidine ring-opening reactions .
- Computational modeling : Perform DFT calculations to predict transition states and validate experimental rate constants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
